Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate
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Overview
Description
Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a 3-hydroxyphenyl moiety through a methoxy linkage. Its unique structure imparts specific chemical properties that make it valuable in different scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable phenolic compound under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenolic compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of various organophosphorus compounds.
Dimethyl methylphosphonate: Used as a flame retardant and in the production of nerve agents.
Bisphosphonates: A class of drugs used to treat osteoporosis and similar diseases.
Uniqueness
Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate is unique due to its specific structure, which combines a phosphonate group with a 3-hydroxyphenyl moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its ability to act as an antioxidant and provide thermal stability in polymers is one such unique feature .
Properties
CAS No. |
134518-94-8 |
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Molecular Formula |
C12H19O5P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethoxymethyl)phenol |
InChI |
InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-9-11-6-5-7-12(13)8-11/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
WDZPKKZGANSBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCC1=CC(=CC=C1)O)OCC |
Origin of Product |
United States |
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